molecular formula C10H11NO4 B8480885 2,4,6-Trimethoxyphenyl isocyanate

2,4,6-Trimethoxyphenyl isocyanate

Cat. No. B8480885
M. Wt: 209.20 g/mol
InChI Key: AGLWLXYDTLVWKM-UHFFFAOYSA-N
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Patent
US05646170

Procedure details

A suspension of 2,4,6-trimethoxyaniline (71.1 g, 0.324 mol) in a 12.5% wt/wt solution (540 mL) of phosgene in toluene was heated on a steam bath with periodic swirling for 3 hours. Additional phosgene in toluene solution (2×270 mL) was added after 1 and 2 hours. The suspension was allowed to cool, placed under house vacuum, and stirred for 2.5 days. The mixture was rotoevaporated to a dark purple solid. The residue was dissolved in ether (450 mL), filtered, rotoevaporated, and dried in vacuo to give a purple amorphous solid; yield 66.9 g (98.7%), mp 67°-70° C.
Quantity
71.1 g
Type
reactant
Reaction Step One
[Compound]
Name
wt/wt solution
Quantity
540 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH3:13])[C:4]=1[NH2:5].[C:14](Cl)(Cl)=[O:15]>C1(C)C=CC=CC=1.CCOCC>[CH3:13][O:12][C:6]1[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=[C:3]([O:2][CH3:1])[C:4]=1[N:5]=[C:14]=[O:15]

Inputs

Step One
Name
Quantity
71.1 g
Type
reactant
Smiles
COC1=C(N)C(=CC(=C1)OC)OC
Name
wt/wt solution
Quantity
540 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a purple amorphous solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=C(C(=CC(=C1)OC)OC)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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